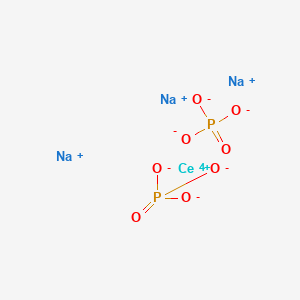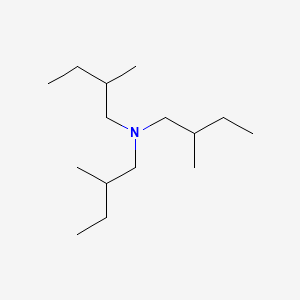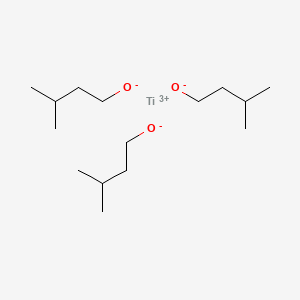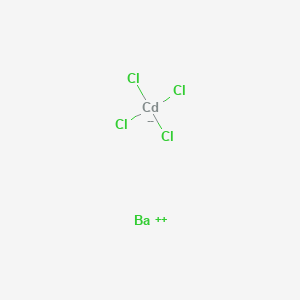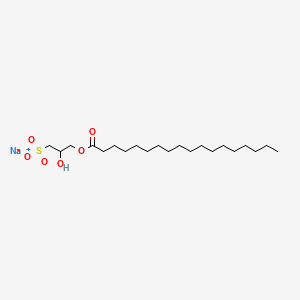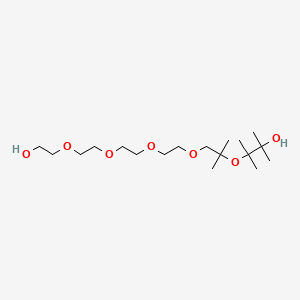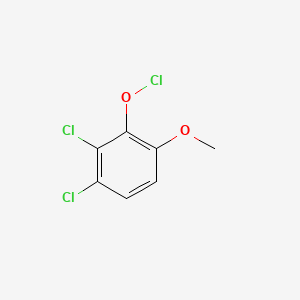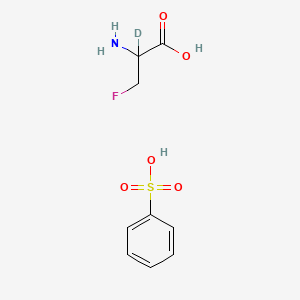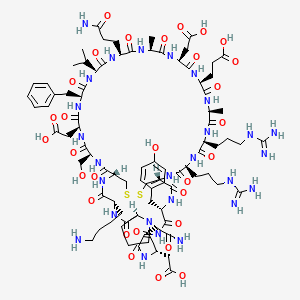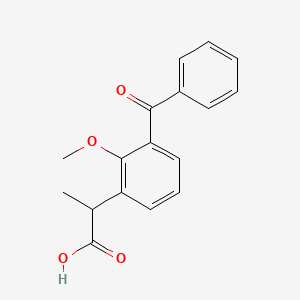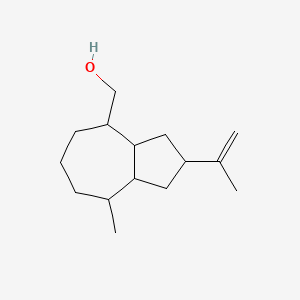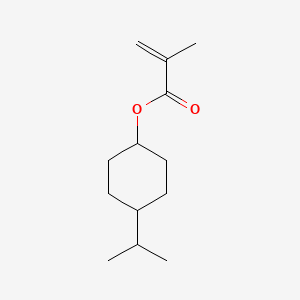
4-Isopropylcyclohexyl methacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Isopropylcyclohexyl methacrylate is a chemical compound with the molecular formula C13H22O2. It is a methacrylate ester derived from methacrylic acid and 4-isopropylcyclohexanol. This compound is known for its applications in polymer chemistry, particularly in the synthesis of functional polymers and copolymers .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropylcyclohexyl methacrylate typically involves the esterification of methacrylic acid with 4-isopropylcyclohexanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions with the removal of water to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous esterification processes. These processes often utilize reactive distillation techniques to enhance the efficiency of the reaction and ensure high purity of the final product .
化学反应分析
Types of Reactions
4-Isopropylcyclohexyl methacrylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Polymerization: Initiated by free radical initiators such as azobisisobutyronitrile (AIBN) in solvents like 1,4-dioxane.
Hydrolysis: Conducted using aqueous acid or base solutions at elevated temperatures.
Major Products Formed
科学研究应用
4-Isopropylcyclohexyl methacrylate has a wide range of applications in scientific research:
Polymer Chemistry: Used in the synthesis of functional polymers and copolymers with specific properties.
Biomedical Research: Investigated for its potential in drug delivery systems and as a component in biomedical devices.
Material Science: Employed in the development of advanced materials with tailored properties for specific applications.
作用机制
The primary mechanism of action for 4-Isopropylcyclohexyl methacrylate involves its polymerization to form functional polymers. The methacrylate group undergoes free radical polymerization, leading to the formation of polymer chains. These polymers can interact with various molecular targets, depending on their functional groups and structure .
相似化合物的比较
Similar Compounds
Methyl methacrylate: A widely used methacrylate ester with similar polymerization properties.
Ethyl methacrylate: Another methacrylate ester with comparable applications in polymer chemistry.
Uniqueness
4-Isopropylcyclohexyl methacrylate is unique due to its bulky cyclohexyl group, which imparts specific properties to the resulting polymers. This structural feature can influence the polymer’s physical properties, such as glass transition temperature and mechanical strength, making it suitable for specialized applications .
属性
CAS 编号 |
94134-46-0 |
|---|---|
分子式 |
C13H22O2 |
分子量 |
210.31 g/mol |
IUPAC 名称 |
(4-propan-2-ylcyclohexyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H22O2/c1-9(2)11-5-7-12(8-6-11)15-13(14)10(3)4/h9,11-12H,3,5-8H2,1-2,4H3 |
InChI 键 |
GLRAEAIZFHTQNI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1CCC(CC1)OC(=O)C(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


